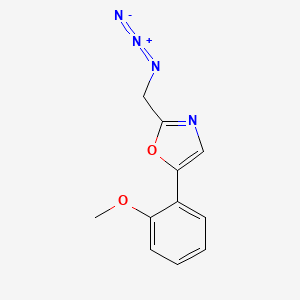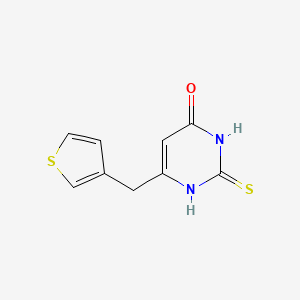
6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
6-(Thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-TPM-THP, is an important organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to possess a variety of unique properties, including its ability to act as a ligand for various metals, its ability to act as a catalyst in certain reactions, and its ability to interact with various biological molecules.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Thiophene derivatives, including compounds structurally related to 6-(thiophen-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have been synthesized and evaluated for their antimicrobial properties. The structural elucidation of these compounds and their antimicrobial evaluation reveal that some derivatives exhibit moderate activities against various microbes. This research highlights the potential of such compounds in developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).
Anticancer and Antimicrobial Studies
Further studies have explored the anticancer and antimicrobial applications of thiophene derivatives. Manganese complexes of pyrano[2,3-d]pyrimidine derivatives, which share a core structure with the compound of interest, have shown promising anticancer activity against breast and colon cancer cell lines, along with notable antibacterial and antifungal properties (El-Shwiniy, Shehab, Zordok, 2020).
Synthesis Techniques and Applications
The synthesis of thiophene derivatives is crucial for their applications in scientific research. Efficient synthetic techniques have been developed for creating derivatives that include the thiophene moiety, showcasing their potential in various scientific applications, including the development of inhibitors for enzymes and receptors critical in disease pathways (Liang-ce, Zha, Xia, Ji, Zhang, Cai, 2016).
Corrosion Inhibition Studies
Derivatives of thiophene and pyrimidin-4(1H)-one have also been studied for their corrosion inhibition properties. These studies indicate the potential of thiophene derivatives in protecting metals against corrosion, thus extending their applications to materials science and engineering (Singh, Singh, Quraishi, 2016).
Antitumor Activity
Research into thiophene derivatives has also uncovered their potential in antitumor activity. Studies on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives show that many of these compounds exhibit potent anticancer activity against various human cancer cell lines, suggesting their value in the development of new cancer therapies (Hafez, El-Gazzar, 2017).
Propiedades
IUPAC Name |
2-sulfanylidene-6-(thiophen-3-ylmethyl)-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYWASCRMFJUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




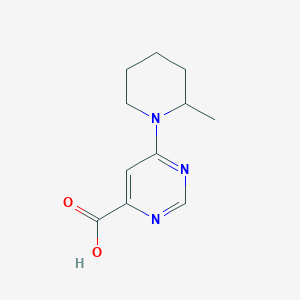




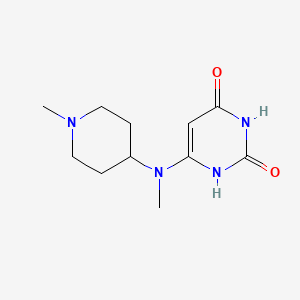
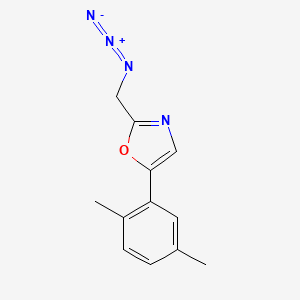
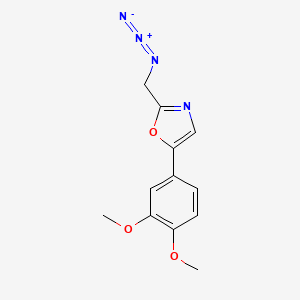
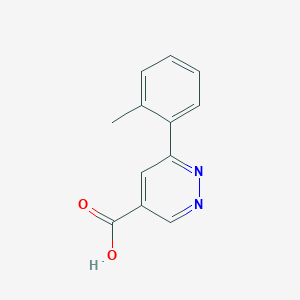

![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)
